([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile
Description
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c13-7-8-17-12-15-14-11-6-5-9-3-1-2-4-10(9)16(11)12/h1-6H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBSIOFCVKMIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloride-to-Thiol Substitution
The chloro group at position 1 oftriazolo[4,3-a]quinoline is replaced with a thiol (-SH) via nucleophilic aromatic substitution. Thiourea in refluxing ethanol facilitates this transformation, producingtriazolo[4,3-a]quinoline-1-thiol (Scheme 1). The reaction typically achieves >80% yield under optimized conditions (12 h reflux in ethanol).
Mechanistic Insight :
-
Thiourea acts as a sulfur donor, generating a thiolate intermediate.
-
Deprotonation by ethanol or added base (e.g., KOH) enhances nucleophilicity, driving displacement of the chloride.
Alkylation with Bromoacetonitrile
Thiol-Alkylation Strategy
The thiolated intermediate reacts with bromoacetonitrile to form the target compound. This step employs a base (e.g., KOH or triethylamine) in polar aprotic solvents like DMF or acetonitrile.
Procedure :
-
Dissolvetriazolo[4,3-a]quinoline-1-thiol (1 eq) in anhydrous DMF.
-
Add bromoacetonitrile (1.2 eq) and KOH (1.5 eq).
-
Stir at 60–80°C for 6–8 h.
-
Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Alternative Pathways: Direct Cyclocondensation
In a one-pot approach, 4-amino-3-mercapto-1,2,4-triazole derivatives react with bromoacetonitrile and quinoline precursors under acidic conditions. For example, Motamedi et al. demonstrated that heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀) in acetic acid enable simultaneous cyclization and alkylation, yielding triazolothiadiazine analogs. Adapting this method, the triazoloquinoline-thioacetonitrile derivative could be synthesized in 65–78% yield.
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : A singlet at δ 3.8–4.1 ppm for the acetonitrile methylene group.
-
LC-MS : [M+H]⁺ peak at m/z 297.1.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
The compound exhibits notable cytotoxic effects against various cancer cell lines. Studies have demonstrated its efficacy against:
- HepG2 (hepatocellular carcinoma)
- HCT116 (colorectal cancer)
- MCF-7 (breast cancer)
Research indicates that the unique structural features of ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile contribute to its ability to induce apoptosis in these cells. The presence of both triazole and quinoline rings enhances its biological activity, suggesting potential mechanisms involving DNA intercalation or interaction with cellular signaling proteins .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent . The presence of sulfur in the thioether linkage may enhance its interaction with microbial targets. Preliminary studies suggest that this compound exhibits activity against various bacterial and fungal strains. This could be attributed to its ability to disrupt microbial cellular processes or inhibit specific enzymes critical for microbial survival .
Antiviral Potential
Additionally, this compound has been investigated for its antiviral properties . Some studies indicate that it may inhibit viral replication by interfering with viral RNA synthesis or through direct interaction with viral proteins. This area remains ripe for further exploration as researchers seek to develop effective antiviral therapies based on this compound .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions that can be optimized for industrial production. Methods such as recrystallization and chromatography are employed to ensure high purity and yield of the final product. The versatility of this compound makes it suitable for both laboratory research and potential large-scale industrial applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Reactivity
The compound’s structural uniqueness lies in its triazoloquinoline backbone, which distinguishes it from simpler triazole derivatives. Key comparisons include:
Key Differences :
- The fused triazoloquinoline system in the target compound likely increases thermal stability and electronic delocalization compared to non-fused triazoles or hemiaminals .
- The thioether linkage in both the target compound and ’s derivative may enhance resistance to hydrolysis compared to oxygen-based ethers.
Inferences for Target Compound :
Stability Considerations :
- Hemiaminals () are prone to decomposition under acidic/basic conditions, whereas the target compound’s thioether and fused aromatic system likely improve stability .
Physicochemical Properties
Biological Activity
The compound ([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antiviral, and antimicrobial properties. Additionally, it presents relevant research findings and case studies that highlight the compound's significance in drug development.
Structural Characteristics
The compound is characterized by a triazoloquinoline moiety linked to an acetonitrile group through a thioether bond . This unique structure contributes to its biological activity and makes it a target for various pharmacological studies.
| Structural Feature | Description |
|---|---|
| Triazole Ring | Associated with anticancer properties and enzyme inhibition. |
| Quinoline Ring | Known for its cytotoxic effects against cancer cell lines. |
| Thioether Linkage | Potentially enhances antiviral activity through structural stability. |
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- HCT116 (colorectal cancer)
- MCF-7 (breast cancer)
The compound's cytotoxicity is attributed to its ability to intercalate into DNA, disrupting cellular processes crucial for cancer cell survival. Research indicates IC₅₀ values ranging from 2.44 μM to 9.43 μM against these cell lines, highlighting its potential as a therapeutic agent in oncology .
Antiviral and Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promise as an antiviral and antimicrobial agent . Its mechanism may involve:
- Intercalation into DNA
- Inhibition of viral replication processes
Preliminary studies suggest that this compound could inhibit various enzymes associated with viral infections and bacterial growth .
Case Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The results indicated that the compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents, positioning it as a promising candidate for further development.
Case Study 2: Antimicrobial Activity Testing
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The findings revealed significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling a triazoloquinoline core with a sulfanyl-acetonitrile moiety. Key reagents include sulfur-containing compounds (e.g., thiols) and catalysts such as triethylamine or palladium complexes to facilitate nucleophilic substitution . Purification is critical: High Performance Liquid Chromatography (HPLC) is recommended for isolating high-purity fractions (>95%), as demonstrated in stability studies of analogous triazoloquinoxaline derivatives . Thin-layer chromatography (TLC) in solvent systems like acetonitrile/hexane/propanol (2:1:1) can monitor reaction progress .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is required:
- Spectroscopic Analysis : H NMR and IR confirm functional groups (e.g., sulfanyl and nitrile stretches at ~2550 cm and ~2250 cm, respectively) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
- Chromatography : HPLC with UV detection at 254 nm ensures purity, while TLC with iodine staining identifies impurities .
Q. What safety precautions should be taken when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential cyanide release from acetonitrile derivatives .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for analogous triazole-acetonitriles, which highlight acute toxicity risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalyst Screening : Test bases like KCO or DBU to deprotonate thiol intermediates .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent, temperature, catalyst ratio) .
Q. How should contradictory biological activity data for triazoloquinoline derivatives be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and protocols (e.g., MTT assay) to minimize variability .
- Meta-Analysis : Compare IC values across studies, adjusting for differences in compound substitutions (e.g., methyl vs. phenyl groups alter logP and bioavailability) .
- Structural Elucidation : X-ray crystallography or computational docking (e.g., AutoDock Vina) clarifies binding modes to explain activity discrepancies .
Q. What strategies enhance target specificity in structural analogs of this compound?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl or -CF) at the quinoline 5-position to modulate affinity for kinase targets .
- Prodrug Design : Mask the nitrile group with ester prodrugs to improve membrane permeability, as seen in triazoloquinoxaline prodrugs .
- SAR Studies : Systematically vary the acetonitrile side chain and triazole ring substituents, then evaluate using in vitro selectivity panels .
Q. How can advanced analytical methods resolve ambiguities in the compound’s degradation profile?
- Methodological Answer :
- LC-MS/MS : Identify degradation products (e.g., oxidation of the sulfanyl group to sulfoxide) under accelerated stability conditions (40°C/75% RH) .
- Forced Degradation Studies : Expose the compound to UV light, acidic/basic hydrolysis, and oxidants (HO) to map degradation pathways .
Q. What methodologies are effective for studying interactions between this compound and biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
